4-chloro-1H-benzo[d][1,2,3]triazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
4-chloro-2H-benzotriazol-5-ol |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4(11)2-1-3-6(5)9-10-8-3/h1-2,11H,(H,8,9,10) |
InChI Key |
UUEMIFYCDMGYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 1h Benzo D 1 2 3 Triazol 5 Ol and Its Analogues
Retrosynthetic Analysis of 4-chloro-1H-benzo[d]pharmacyinfoline.comresearchgate.netslideshare.nettriazol-5-ol
Retrosynthetic analysis provides a roadmap for a chemical synthesis by breaking down the target molecule into simpler, commercially available, or easily synthesized precursors. For 4-chloro-1H-benzo[d] pharmacyinfoline.comresearchgate.netslideshare.nettriazol-5-ol, the most logical disconnection occurs across the N1-N2 and N2-N3 bonds of the triazole ring. This conceptual cleavage points to a key precursor: a substituted ortho-phenylenediamine.
This disconnection strategy suggests that the triazole ring can be formed from an appropriately substituted benzene (B151609) ring containing two adjacent amino groups. The target molecule's structure implies that the ideal starting point would be 3-chloro-4,5-diaminophenol . The synthesis would then involve a diazotization reaction to form the triazole ring from the two adjacent amine functionalities.
Classical Synthesis Routes to Benzo[d]pharmacyinfoline.comresearchgate.netslideshare.nettriazoles
Traditional methods for constructing the benzotriazole (B28993) core have been refined over decades and remain highly effective. These routes typically rely on the cyclization of ortho-substituted benzene derivatives.
The most prevalent classical method for synthesizing benzotriazoles is the reaction of an o-phenylenediamine (B120857) with a source of nitrous acid. pharmacyinfoline.comijariie.com This process involves two key steps: diazotization of one amino group, followed by an intramolecular cyclization.
The general mechanism proceeds as follows:
An o-phenylenediamine derivative is dissolved in an acidic medium, typically acetic acid or hydrochloric acid. pharmacyinfoline.comslideshare.net
A solution of sodium nitrite (B80452) (NaNO₂) is added, usually at low temperatures (e.g., 15°C) to generate nitrous acid (in situ). ijariie.com
The nitrous acid reacts with one of the amino groups to form a diazonium salt. pharmacyinfoline.com
The newly formed diazonium group is then attacked by the lone pair of electrons on the adjacent amino group, leading to an intramolecular cyclization that forms the stable five-membered triazole ring. pharmacyinfoline.comtsijournals.com
The pH of the reaction mixture can be a critical factor influencing the cyclization of the diazonium intermediate. tsijournals.com For the synthesis of the title compound, this would involve the treatment of 3-chloro-4,5-diaminophenol with sodium nitrite in an acidic solution.
Table 1: Typical Conditions for Diazotization and Cyclization
| Parameter | Condition | Source |
| Starting Material | o-phenylenediamine derivative | pharmacyinfoline.com |
| Reagent | Sodium nitrite (NaNO₂) | slideshare.netijariie.com |
| Solvent/Acid | Acetic acid, Hydrochloric acid | pharmacyinfoline.comijariie.com |
| Temperature | Cooled to 15°C, may rise during reaction | ijariie.com |
Beyond the standard diazotization of diamines, other condensation strategies can be employed. One such approach involves the cyclocondensation of 2-(arylamino)aryliminophosphoranes. This halogen-free, three-step route begins with simple nitroarenes and arylamines to produce 1-aryl-1,2,3-benzotriazoles under mild conditions. organic-chemistry.org
Another strategy involves the use of benzotriazole itself as a synthetic auxiliary to facilitate condensation reactions. For instance, benzotriazole can promote a one-pot synthesis of tetrahydroquinolines from phenylacetaldehydes and aromatic amines. acs.org This involves the initial formation of an N-(α-aminoalkyl)benzotriazole intermediate, which then participates in subsequent coupling reactions. acs.org While this is an application of benzotriazoles rather than a direct synthesis, it underscores the importance of condensation chemistry in this field.
Modern Catalytic Approaches for Triazole Synthesis
Contemporary organic synthesis has increasingly turned to metal-catalyzed reactions to achieve higher efficiency, selectivity, and functional group tolerance. The synthesis of benzotriazoles has benefited significantly from these advancements.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its reliability and mild reaction conditions. nih.gov While typically used to form 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides, a variation of this reaction is used to synthesize the benzotriazole ring system. researchgate.netias.ac.in
This approach involves a [3+2] cycloaddition reaction between an azide (B81097) and benzyne (B1209423), an unstable and highly reactive intermediate. organic-chemistry.orgacs.org The benzyne is generated in situ from a stable precursor, such as an ortho-silylaryl triflate. A fluoride (B91410) source triggers the elimination to form the benzyne, which is immediately trapped by the azide in the presence of a copper(I) catalyst to yield the substituted benzotriazole. tsijournals.com This method provides a rapid and versatile entry to functionalized benzotriazoles under mild conditions. acs.org
Table 2: Key Components of CuAAC for Benzotriazole Synthesis
| Component | Role | Example | Source |
| Benzyne Precursor | Generates reactive benzyne intermediate | ortho-silylaryl triflate | tsijournals.com |
| Azide | Provides the three nitrogen atoms for the triazole ring | Aryl azides, Alkyl azides | researchgate.netacs.org |
| Catalyst | Facilitates the cycloaddition | Copper(I) iodide (CuI) | tsijournals.comnih.gov |
| Initiator | Triggers benzyne formation | Cesium fluoride (CsF) | tsijournals.com |
While copper is the most prominent metal in this context, other transition metals have been successfully employed to catalyze the formation of benzotriazoles.
Palladium-Catalyzed Reactions: Palladium catalysis offers powerful alternatives for benzotriazole synthesis. One notable method involves a 1,7-palladium migration-cyclization-dealkylation sequence that produces benzotriazoles with high yields and regioselectivity. organic-chemistry.org Another advanced technique is the C-H activation of aryl triazene (B1217601) compounds, followed by an intramolecular amination catalyzed by palladium(II) acetate (B1210297) (Pd(OAc)₂), which furnishes 1-aryl-1H-benzotriazoles at moderate temperatures. organic-chemistry.org
Ruthenium-Catalyzed Reactions: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) serves as a complementary method to CuAAC. researchgate.net It typically affords 1,5-disubstituted 1,2,3-triazoles, whereas CuAAC yields the 1,4-isomer. researchgate.net The application of RuAAC has expanded into various fields, including medicinal chemistry and polymer synthesis, highlighting its utility in constructing triazole-containing molecules. researchgate.net
The development of these diverse synthetic strategies, from time-honored diazotization reactions to sophisticated metal-catalyzed cycloadditions, provides chemists with a robust toolkit for accessing 4-chloro-1H-benzo[d] pharmacyinfoline.comresearchgate.netslideshare.nettriazol-5-ol and a wide array of its analogues for further study and application.
Organocatalytic and Metal-Free Synthetic Strategies
The synthesis of benzotriazoles and their analogues without the use of metal catalysts is a significant area of green chemistry, aiming to reduce toxic metal residues in final products. Organocatalysis, which utilizes small organic molecules to accelerate reactions, has emerged as a powerful tool for constructing the 1,2,3-triazole core.
One prominent metal-free approach is the [3+2] cycloaddition reaction. For instance, the synthesis of functionalized N-arylbenzotriazoles can be achieved through a sequential one-pot reaction using amine catalysis. nih.gov This method involves the reaction of enones with aryl azides, catalyzed by an amine like pyrrolidine, followed by oxidative aromatization using an agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov This strategy offers high yields and regioselectivity. nih.gov
Another organocatalytic strategy involves the enolate-mediated [3+2] cycloaddition of activated carbonyl compounds with aryl azides. nih.gov This approach has been successfully applied to the synthesis of various 1,4,5-trisubstituted-1,2,3-triazoles under ambient conditions. rsc.orgresearchgate.net The use of an organic base catalyst facilitates the formation of an enolate, which then undergoes cycloaddition with the azide. nih.gov While not directly reported for 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol, these methodologies provide a framework for its potential metal-free synthesis by selecting appropriately substituted precursors.
Table 1: Overview of Organocatalytic and Metal-Free Synthetic Strategies for Benzotriazoles
Regioselective Functionalization and Derivatization of the Benzo[d]mdpi.comnih.govnih.govtriazole Core
The functionalization of the pre-formed benzotriazole core is a key strategy for creating a diverse library of derivatives. Regioselective reactions allow for the precise introduction of substituents at specific positions on the bicyclic ring system.
Introduction of Halogen Substituents
The introduction of halogen atoms, particularly chlorine, onto the benzotriazole ring can significantly influence the molecule's electronic properties and biological activity. Regioselective halogenation can be achieved through various methods. Palladium-catalyzed C-H activation has emerged as an efficient method for the ortho-halogenation of aromatic rings guided by a directing group. nih.gov For benzotriazoles, this could provide a route to C4- or C7-halogenated products.
Studies on brominated benzotriazoles have shown that the position of the halogen atom is critical for biological activity, with bromine atoms at the C5 and C6 positions contributing most effectively to protein kinase CK2 binding. researchgate.net The synthesis of these compounds often involves electrophilic substitution on the benzene ring of the benzotriazole scaffold. For the specific introduction of a chlorine atom, reagents like sodium hypochlorite (B82951) in acetic acid can be used to generate chlorinated benzotriazoles, such as 1-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole. nih.gov Directing the chlorination specifically to the C4 position requires careful selection of precursors and reaction conditions, often leveraging the directing effects of existing substituents.
Strategies for Hydroxylation of the Benzene Moiety
Introducing a hydroxyl group onto the benzene portion of the benzotriazole core is a critical step in the synthesis of 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol and its analogues. General strategies for aromatic hydroxylation can be applied. numberanalytics.com Oxidative hydroxylation, often involving transition metal catalysts or advanced oxidation processes (AOPs), is a common method. nih.govnumberanalytics.com
Research on the degradation of 1H-benzotriazole by hydroxyl radicals (•OH) has shown that hydroxylation is a primary transformation pathway. nih.govresearchgate.net This process can lead to the formation of various hydroxylated products, including 4-hydroxy-benzotriazoles. nih.gov While these studies focus on degradation, the underlying chemical principles can be adapted for synthetic purposes. Controlled oxidation of a pre-functionalized benzotriazole, such as a 4-chloro-1H-benzotriazole, could potentially yield the desired 5-hydroxy derivative. The choice of oxidizing agent and reaction conditions is crucial for controlling the regioselectivity of the hydroxylation. numberanalytics.com
Diversification via N-Substitution and O-Substitution on the Hydroxyl Moiety
Further diversification of the 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol scaffold can be achieved by targeting the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group.
N-Substitution: The benzotriazole ring contains three nitrogen atoms, with the N1 and N2 positions being common sites for substitution. N-substitution can be accomplished via reactions with various electrophiles, such as alkyl halides or aryl halides, often under basic conditions. For example, the synthesis of N-arylbenzotriazoles can be achieved through copper-free organocatalytic methods. nih.gov The regioselectivity of N-substitution (N1 vs. N2) is a known challenge in benzotriazole chemistry and often results in a mixture of isomers, the ratio of which depends on the substituent and reaction conditions.
O-Substitution: The hydroxyl group at the C5 position provides a convenient handle for introducing a wide range of functionalities through O-substitution reactions. A common method is O-alkylation, which involves deprotonating the hydroxyl group with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide. This strategy has been successfully used for the O-alkylation of 1H-benzo[d] mdpi.comnih.govnih.govtriazol-1-ol (HOBt) with propargyl bromide to introduce an alkyne functionality, which can be used for further modifications like click chemistry. mdpi.comresearchgate.net This approach is directly applicable to 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol to create ethers and other derivatives.
Synthesis of Hybrid Molecules Incorporating the 4-chloro-1H-benzo[d]mdpi.comnih.govnih.govtriazol-5-ol Fragment
Hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, represent a modern strategy in drug discovery. The 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol scaffold is a valuable building block for creating such hybrids.
A powerful and widely used method for synthesizing hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com This reaction forms a stable 1,2,3-triazole linker between two molecular fragments. To utilize this method, a derivative of 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol bearing either an azide or a terminal alkyne group is required. As described previously, an alkyne can be introduced via O-alkylation of the hydroxyl group. mdpi.comresearchgate.net This alkyne-functionalized benzotriazole can then be "clicked" with an azide-containing molecule of interest (e.g., another heterocyclic scaffold like quinoline) to generate the hybrid compound. mdpi.com This modular approach allows for the synthesis of a large variety of hybrid structures by simply changing the reaction partner. nih.govresearchgate.net
Table 2: Examples of Synthetic Strategies for Benzotriazole-Based Hybrid Molecules
Analytical Characterization Techniques for Novel Derivatives
The unambiguous structural confirmation of newly synthesized derivatives of 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the most fundamental techniques used to elucidate the molecular structure. 1H NMR provides information about the number, environment, and connectivity of protons, while 13C NMR reveals the carbon skeleton. mdpi.comnih.gov For complex structures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning specific proton and carbon signals and confirming connectivity. mdpi.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.com
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups in the molecule. mdpi.com Characteristic absorption bands can confirm the presence of O-H (hydroxyl), N-H (in the triazole ring), C=C (aromatic), and C-Cl bonds.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry. nih.govnih.gov
Table 3: Key Analytical Techniques for Characterization of Benzotriazole Derivatives
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazol-5-ol |
| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |
| 1H-benzotriazole |
| 4-hydroxy-benzotriazole |
| 1-chloro-1H-benzo[d] mdpi.comnih.govnih.govtriazole |
| 1H-benzo[d] mdpi.comnih.govnih.govtriazol-1-ol (HOBt) |
| Propargyl bromide |
| Potassium carbonate |
| 4-azido-7-chloroquinoline |
| Pyrrolidine |
| Sodium hypochlorite |
Structure Activity Relationship Sar Studies of 4 Chloro 1h Benzo D 1 2 3 Triazol 5 Ol Derivatives
General Principles of SAR in Benzo[d]nih.govnih.govgsconlinepress.comtriazole Chemistry
The benzotriazole (B28993) scaffold is a versatile platform in drug discovery, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory effects. The fundamental SAR principles for this class of compounds revolve around the electronic and steric properties of the substituents on both the benzene (B151609) and triazole rings. The nitrogen atoms within the triazole moiety are particularly important, often participating in hydrogen bonding and other non-covalent interactions with biological targets, which is a key factor in the binding affinity of these molecules. researchgate.net The fused benzene ring offers a large surface area for hydrophobic and π-stacking interactions, further contributing to ligand-target binding.
Influence of Halogenation at Position 4 on Bioactivity Profiles
The introduction of a halogen atom, specifically chlorine, at the 4-position of the benzotriazole ring has a profound impact on the bioactivity of these derivatives. Halogenation can alter the electronic distribution within the molecule, enhance its lipophilicity, and provide a site for specific halogen bonding interactions with target proteins.
Research has demonstrated that chloro-substituted benzotriazoles exhibit significant biological activities. For instance, derivatives bearing two chlorine atoms at positions 4 and 5 of the benzotriazole scaffold have shown notable antiviral activity. nih.gov The presence of these chlorine atoms was found to be crucial for the observed bioactivity, as their replacement with methyl groups resulted in inactive compounds. nih.gov This highlights the specific electronic and steric requirements for potent antiviral action.
In the context of enzyme inhibition, chloro-substitutions on the aryl ring of benzotriazole derivatives have been identified as playing a pivotal role in their binding interactions. nih.gov Studies on a series of chlorosubstituted phenoxyacetyl benzotriazoles revealed that these compounds displayed a range of anti-inflammatory, analgesic, antibacterial, and antifungal properties, with one particular derivative showing a marked analgesic effect. nih.gov
The following table summarizes the antibacterial activity of some halogenated benzotriazole derivatives against various bacterial strains.
| Compound | Substituent | Test Organism | Activity | Reference |
| 1 | 4-Chloro | Staphylococcus aureus | Moderate | nih.gov |
| 2 | 4,5-Dichloro | Coxsackievirus B5 | EC50 = 9 µM | nih.gov |
| 3 | 4-Chloro, 5-Methyl | Escherichia coli | Low | nih.gov |
Significance of the Hydroxyl Group at Position 5 for Ligand-Target Interactions
The hydroxyl group at the 5-position of the 4-chloro-1H-benzo[d] nih.govnih.govgsconlinepress.comtriazole scaffold is a critical functional group that can significantly influence the compound's interaction with biological targets. As a hydrogen bond donor and acceptor, the hydroxyl group can form strong, directional interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. These hydrogen bonds are crucial for the specificity and affinity of ligand-target binding.
Impact of Substitution Patterns on the Benzo[d]nih.govnih.govgsconlinepress.comtriazole Scaffold
The biological activity of benzotriazole derivatives is highly dependent on the substitution pattern on the core scaffold. Modifications at various positions can lead to significant changes in potency, selectivity, and pharmacokinetic profiles.
For instance, the position of substitution on the triazole ring is a key determinant of activity. In some series of compounds, 1-substituted benzotriazole derivatives have been found to be more active than their 2-substituted counterparts. nih.gov This suggests that the orientation of the substituent relative to the benzotriazole core is critical for optimal interaction with the biological target.
The nature of the substituents on the benzene ring also plays a crucial role. The introduction of small hydrophobic groups, such as chloro and methyl, has been shown to result in potent antifungal activity. nih.gov This indicates that hydrophobic interactions are important for the antifungal mechanism of these compounds.
The following table illustrates the impact of different substitution patterns on the antifungal activity of benzotriazole derivatives against Candida albicans.
| Compound | Substitution Pattern | MIC (µg/mL) | Reference |
| 4 | 5,6-dichloro | 1.6 - 25 | nih.gov |
| 5 | 5-methyl | 12.5 - 25 | nih.gov |
| 6 | 5,6-dimethyl | 12.5 - 25 | nih.gov |
Computational Approaches to SAR Elucidation
Computational methods are invaluable tools for elucidating the structure-activity relationships of benzotriazole derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide insights into the molecular basis of their biological activity and can guide the design of new, more potent compounds.
Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the ligand's affinity. For example, docking studies of benzotriazole derivatives in the active site of cytochrome P450 lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis, have helped to explain the observed antifungal activity of these compounds. nih.gov
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of untested compounds and to identify the structural features that are most important for activity. By combining experimental data with computational modeling, a more comprehensive understanding of the SAR of 4-chloro-1H-benzo[d] nih.govnih.govgsconlinepress.comtriazol-5-ol derivatives can be achieved, facilitating the development of novel therapeutic agents.
Mechanistic Investigations of Biological Activities for 4 Chloro 1h Benzo D 1 2 3 Triazol 5 Ol Analogues
Elucidation of Molecular Targets and Pathways
Research into benzotriazole (B28993) analogues has identified several key molecular targets and cellular pathways through which they exert their effects, particularly in the context of cancer therapy. A prominent target for many benzotriazole-substituted compounds is tubulin , a protein essential for the formation of microtubules. nih.govresearchgate.net By inhibiting tubulin polymerization, these analogues disrupt the dynamic equilibrium of the microtubule network, which is critical for cell division. researchgate.net This disruption leads to an arrest of the cell cycle in the G2/M phase and can ultimately induce apoptosis , or programmed cell death. nih.govresearchgate.netnih.gov Some analogues have been shown to specifically induce mitochondria-mediated apoptosis. researchgate.net
Another significant area of investigation is the inhibition of enzymes, such as cholinesterases , which are critical in the nervous system. nih.govmdpi.com Benzotriazole and related triazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com
Furthermore, the Pregnane X Receptor (PXR) , a nuclear receptor that regulates the metabolism of foreign substances, has been identified as a potential target. nih.gov Azole-class chemicals, which include triazoles, have been investigated as modulators of PXR, suggesting a role for benzotriazole analogues in influencing drug metabolism and detoxification pathways. nih.gov The diverse biological activities reported for benzotriazole derivatives, including antimicrobial, antiviral, and anti-inflammatory effects, suggest that they interact with a wide range of other molecular targets as well. gsconlinepress.comijpsjournal.comnih.gov
Enzyme Inhibition and Activation Mechanisms
The ability of 4-chloro-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-5-ol analogues to inhibit specific enzymes is a cornerstone of their therapeutic potential. Detailed studies have focused on understanding the precise mechanisms of these interactions.
Analogues of the benzotriazole family have demonstrated significant potential as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are crucial for terminating nerve impulses at cholinergic synapses by hydrolyzing acetylcholine. nih.gov The inhibition of AChE is a key therapeutic approach for Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, which can help improve memory function. nih.gov
Studies on various triazole and benzothiazolone derivatives show that many compounds exhibit potent inhibitory activity, often with greater selectivity for BChE over AChE. mdpi.com For example, one study identified a benzothiazolone derivative, M13, as a potent, reversible, and noncompetitive BChE inhibitor with a Ki value of 1.14 ± 0.21 μM. mdpi.com Molecular docking simulations suggest that these inhibitors can form hydrogen bonds and π-π interactions with key amino acid residues within the active site of the enzyme, such as Trp82 in BChE. mdpi.com The inhibitory concentration (IC₅₀) values are a standard measure of potency, with lower values indicating greater inhibition.
Table 1: Cholinesterase Inhibition by Selected Triazole Analogues
| Compound | Target Enzyme | IC₅₀ (μM) | Source |
|---|---|---|---|
| 10d (Benzofuran-triazole hybrid) | AChE | 0.55 ± 1.00 | nih.gov |
| M13 (Benzothiazolone derivative) | BChE | 1.21 | mdpi.com |
| M2 (Benzothiazolone derivative) | BChE | 1.38 | mdpi.com |
| 44 (Triazolium salt) | BChE | Similar to standard | nih.gov |
| 45 (Triazolium salt) | BChE | Similar to standard | nih.gov |
A primary mechanism for the anticancer activity of many benzotriazole analogues is the inhibition of tubulin polymerization. nih.govgsconlinepress.com Tubulin dimers (α- and β-tubulin) polymerize to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. researchgate.net Compounds that disrupt microtubule dynamics are potent anticancer agents. researchgate.net
Several series of benzotriazole and other triazole-based compounds have been identified as potent inhibitors of tubulin assembly. nih.govresearchgate.netnih.gov Mechanistic studies, including molecular docking, have shown that these molecules often bind to the colchicine (B1669291) binding site on β-tubulin. nih.govresearchgate.netacs.org This binding prevents the polymerization of tubulin into microtubules, disrupting the formation of the mitotic spindle. researchgate.net The consequence for the cell is an arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis. researchgate.netresearchgate.net The potency of these compounds is often evaluated by their ability to inhibit tubulin polymerization in vitro, with IC₅₀ values in the low micromolar range.
Table 2: Tubulin Polymerization Inhibition by Triazole Analogues
| Compound Class/Example | Key Findings | Source |
|---|---|---|
| Benzotriazole Substituted 2-Phenylquinazolines | Compound AV-6 showed significant tubulin polymerization inhibition potential. | researchgate.net |
| Indole-1,2,4-triazole Series | Compound 19 showed potent tubulin polymerization inhibition (IC₅₀ = 2.1 ± 0.12 µM). | researchgate.net |
| N-methyl-5-indolyl substituted 1,2,4-triazoles | Conferred optimal properties, exhibiting potent tubulin polymerization inhibitory activity. | nih.govacs.org |
| Benzo[d]imidazo[2,1-b]thiazole-chalcone conjugates | Compound 45 displayed remarkable inhibition of tubulin polymerization (IC₅₀ = 3.9 µM). | researchgate.net |
The Pregnane X Receptor (PXR) is a key nuclear receptor that functions as a sensor for foreign substances (xenobiotics). nih.gov Upon activation, PXR regulates the expression of genes involved in drug metabolism and transport, such as those in the cytochrome P450 family (e.g., CYP3A4). nih.gov Unwanted activation of PXR can lead to adverse drug-drug interactions and chemoresistance in cancer. nih.gov Therefore, finding molecules that can modulate PXR activity is of significant therapeutic interest.
The azole class of chemicals has been identified as a source of PXR modulators. nih.gov For instance, the antifungal drug ketoconazole, an azole derivative, has been shown to repress ligand-induced PXR activation. nih.gov It can interfere with the interaction between PXR and its necessary co-activators. nih.gov This suggests that benzotriazole analogues, as part of the broader azole family, have the potential to act as PXR antagonists. Such activity could be beneficial in preventing drug resistance or mitigating adverse drug interactions during chemotherapy. Further research has identified dual modulators for PXR and the Farnesoid X Receptor (FXR), highlighting the potential for azole-like scaffolds to interact with multiple nuclear receptors. mdpi.com
Cell-Based Assays for Biological Response Profiling
To characterize the biological effects of 4-chloro-1H-benzo[d] nih.govnih.govresearchgate.nettriazol-5-ol analogues, a variety of cell-based assays are employed. These in vitro tests are essential for determining cytotoxicity, mechanism of action, and potential therapeutic applications.
Antiproliferative and Cytotoxicity Assays: The most common method to assess the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net This colorimetric assay measures cell viability and is used to screen compounds against a panel of human cancer cell lines, such as MCF-7 (breast), HeLa (cervical), and HT-29 (colon). nih.gov The results are typically expressed as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Cell Cycle Analysis: To investigate the mechanism of antiproliferative activity, flow cytometry is used for cell cycle analysis. researchgate.net This technique is particularly relevant for compounds that target tubulin. nih.gov By staining cellular DNA with a fluorescent dye, the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) can be quantified. Analogues that inhibit tubulin polymerization typically cause an accumulation of cells in the G2/M phase. researchgate.netnih.gov
Apoptosis Assays: To confirm that cell death occurs via apoptosis, several assays are utilized. Annexin V/propidium iodide staining followed by flow cytometry can distinguish between viable, apoptotic, and necrotic cells. Another common method involves using fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential, as depolarization is an early event in mitochondria-mediated apoptosis. researchgate.netnih.gov
Pre-clinical Pharmacological Evaluation of Analogs
Before a compound can be considered for clinical trials, it must undergo a thorough pre-clinical pharmacological evaluation. This process involves a combination of in vitro and in vivo studies to establish a compound's efficacy and to understand its behavior.
The initial phase involves extensive in vitro screening. As described, this includes testing against various cancer cell lines and specific molecular targets like enzymes. nih.govresearchgate.net The goal is to identify lead compounds with high potency (low IC₅₀ values) and selectivity. mdpi.com
Computational studies, such as molecular docking and simulation , are integral to the pre-clinical evaluation. ijpsjournal.comacs.org These in silico methods predict how a ligand (the benzotriazole analogue) binds to its target protein. mdpi.comijpsjournal.com This provides insights into the structure-activity relationship (SAR), helping to explain why certain chemical modifications enhance biological activity and guiding the design of more potent derivatives. gsconlinepress.com
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are often predicted using computational models. mdpi.comnih.gov These predictions help to identify compounds with favorable drug-like properties and to flag potential liabilities early in the drug discovery process.
Selected promising candidates may then advance to in vivo testing in animal models, such as mouse models of cancer. nih.gov These studies are critical for evaluating a compound's efficacy and behavior within a whole biological system.
Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antiviral, Antiparasitic Activity)
Analogues of the benzotriazole structure have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria, fungi, viruses, and parasites.
Antibacterial and Antifungal Activity
The 1,2,4-triazole (B32235) nucleus, a close structural relative of the 1,2,3-triazole found in benzotriazole, is a key component of many antimicrobial agents. ekb.egmdpi.com Hybrid compounds that incorporate a triazole ring with other heterocyclic systems, such as benzothiazole (B30560) or benzimidazole (B57391), have shown promising antimicrobial effects. For instance, a hybrid benzothiazolyl-triazole analogue, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, exhibited a potent minimum inhibitory concentration (MIC) of 0.39 μg/mL against Candida albicans. ekb.eg Similarly, certain 4-amino-1,2,4-triazole (B31798) derivatives with a 4-chloro substituent showed good antibacterial activity. mdpi.com
Studies on metronidazole, an established antimicrobial agent, have explored modifications incorporating a 1H-1,2,3-triazole moiety. Several of these novel analogues demonstrated higher inhibition rates for both fungal and bacterial growth when compared to the parent compound. beilstein-journals.orgbeilstein-journals.org Specifically, compounds designated as 5b, 5c, 5e, 7b, and 7e were identified as having excellent antimicrobial potency. beilstein-journals.org The development of resistance to existing antifungal therapies has spurred research into new agents, with 1,2,4-triazole derivatives being a major focus. ekb.egnih.gov The 4-chloro derivative 13b, from a series of compounds with a 5-benzoyl benzimidazole scaffold, showed superior efficacy against Candida species, with MICs ranging from <0.063 to 1 μg/mL. ekb.eg
| Compound Analogue | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | 0.39 µg/mL | ekb.eg |
| 4-chloro derivative 13b (with 5-benzoyl benzimidazole scaffold) | Candida spp. | <0.063 - 1 µg/mL | ekb.eg |
| Metronidazole analogue 5c | Didymella sp. | Potent Antifungal | beilstein-journals.org |
| Metronidazole analogue 7b | Didymella sp. | Potent Antifungal | beilstein-journals.org |
Antiviral Activity
Benzotriazole derivatives have been extensively investigated for their antiviral properties. A notable number of benzo[d] ekb.egnih.govnih.govtriazol-1(2)-yl derivatives were synthesized and evaluated against a range of RNA viruses. nih.gov Five compounds (11b, 18e, 41a, 43a, and 99b) were particularly effective against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with 50% effective concentration (EC₅₀) values between 6 and 18.5 μM. nih.govopenmedicinalchemistryjournal.com Further studies identified compound 18e as a key hit, demonstrating a protective effect against viral infection by likely interfering with the early stages of viral attachment. nih.gov The chemical scaffold N-(4-(2H-benzo[d] ekb.egnih.govnih.gov triazol-2-yl)phenyl-R-amide is considered a promising base for developing new antiviral molecules. openmedicinalchemistryjournal.com The 1,2,4-triazole scaffold has also been incorporated into compounds targeting various viruses, including HIV and influenza. bohrium.comnih.gov
| Compound Analogue | Target Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Benzotriazole derivative 11b | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | nih.gov |
| Benzotriazole derivative 18e | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | nih.gov |
| Benzotriazole derivative 41a | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | nih.gov |
| Benzotriazole derivative 43a | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | nih.gov |
| Benzotriazole derivative 99b | Coxsackievirus B5 (CVB5) | 6 - 18.5 µM | nih.gov |
| Benzotriazole derivative 17 | Coxsackievirus B5 (CVB5) | 6.9 µM | openmedicinalchemistryjournal.com |
| Benzotriazole derivative 18 | Coxsackievirus B5 (CVB5) | 5.5 µM | openmedicinalchemistryjournal.com |
Antiparasitic Activity
Research into the antiparasitic potential of related heterocyclic compounds has also yielded positive results. A series of 1H-benzimidazole derivatives were tested against protozoa such as Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis, with most of the tested compounds showing activity. nih.gov Additionally, 1,2,4-triazole-5(4H)-thiones have been investigated for their trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
Antineoplastic and Antiproliferative Activities
Benzotriazole analogues have emerged as a promising class of compounds for cancer therapy. A study focusing on 1H-benzo[d] ekb.egnih.govnih.govtriazol-1-yl 3,4,5-trimethoxybenzoate (B1228286) (compound 9) revealed considerable antiproliferative activity against three human cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values ranging from 1.2 to 2.4 nM. nih.gov This potency was comparable to the established anticancer drug doxorubicin. Further investigation suggested that this compound acts as a histone deacetylase (HDAC) inhibitor, with an IC₅₀ value of 9.4 μM against the enzyme. nih.gov
Similarly, novel 1,2,4-triazole derivatives linked to a benzisoselenazolone scaffold were evaluated for their antiproliferative effects against several human cancer cell lines, including SMMC-7721 (hepatocellular carcinoma), HeLa (cervical cancer), and A549 (lung cancer). nih.gov Compounds 3b and 3c were highly effective against SMMC-7721 cells, with IC₅₀ values of 6.02 and 6.01 μM, respectively. nih.gov Compound 3n showed significant activity against HeLa cells (IC₅₀ = 3.94 μM) and A549 cells (IC₅₀ = 9.14 μM). nih.gov An important finding was that most of these compounds displayed weak cytotoxicity against normal cell lines. nih.gov Other research has shown that substituting the 4-position of a 1,2,4-triazole ring with specific chemical groups can be crucial for enhancing cytotoxic activity. nih.gov
| Compound Analogue | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 1H-benzo[d] ekb.egnih.govnih.govtriazol-1-yl 3,4,5-trimethoxybenzoate (9) | Human Cancer Cell Lines | 1.2 - 2.4 nM | nih.gov |
| 1,2,4-triazole-benzisoselenazolone (3b) | SMMC-7721 | 6.02 µM | nih.gov |
| 1,2,4-triazole-benzisoselenazolone (3c) | SMMC-7721 | 6.01 µM | nih.gov |
| 1,2,4-triazole-benzisoselenazolone (3n) | HeLa | 3.94 µM | nih.gov |
| 1,2,4-triazole-benzisoselenazolone (3n) | A549 | 9.14 µM | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The 1,2,3-triazole structure has been identified as a key pharmacophore for anti-inflammatory activity. nih.gov A series of 2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized with an incorporated 1,2,3-triazole moiety to target neuroinflammation. Several of these compounds effectively reduced the production of nitric oxide (NO) and significantly decreased the transcription levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-induced microglial cells. nih.gov
Derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory properties. mdpi.com Certain novel 1,2,4-triazole derivatives containing benzothiazole rings demonstrated anti-inflammatory effects that were stronger than the reference drug diclofenac (B195802) sodium in both in vitro and in vivo models. mdpi.com Other research has focused on developing 1,2,4-triazole hybrids that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways. mdpi.com Additionally, N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide (B32628) derivatives were synthesized and shown to inhibit p38α MAP kinase, another important target in the inflammatory response. nih.gov
Central Nervous System Activities (e.g., Anticonvulsant)
Analogues featuring the triazole ring system have shown significant potential in the treatment of central nervous system disorders, particularly epilepsy. nih.gov A study of 3-amino-5-(substituted phenyl)-4H-1,2,4-triazole derivatives identified compound 3, specifically 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole, as a potent anticonvulsant. nih.gov In a pentylenetetrazole (PTZ)-induced seizure model in mice, this compound had a median effective dose (ED₅₀) of 1.4 mg/kg, which was comparable to the positive control, diazepam (ED₅₀ = 1.2 mg/kg). nih.gov
Another novel series of compounds, 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, also displayed anticonvulsant activities in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. mdpi.com Compound 4g was the most promising from this series, with ED₅₀ values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). mdpi.com Mechanistic studies suggested that its anticonvulsive action may be related to an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. mdpi.com Other tricyclic 1,4-benzodiazepines fused with triazole or tetrazole rings have also demonstrated clear central depressant and moderate anticonvulsant activities. nih.gov
| Compound Analogue | Seizure Model | Activity (ED₅₀) | Reference |
|---|---|---|---|
| 3-amino-5-[4-chloro-2-(2-flurophenoxy)phenyl]-4H-1,2,4-triazole (Compound 3) | Pentylenetetrazole (PTZ) | 1.4 mg/Kg | nih.gov |
| Diazepam (Control) | Pentylenetetrazole (PTZ) | 1.2 mg/Kg | nih.gov |
| Compound 4g (4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative) | Maximal Electroshock (MES) | 23.7 mg/kg | mdpi.com |
| Compound 4g (4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one derivative) | Subcutaneous Pentylenetetrazole (scPTZ) | 18.9 mg/kg | mdpi.com |
Other Emerging Pharmacological Applications
Beyond the well-documented antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, research into benzotriazole and triazole analogues is uncovering new therapeutic possibilities. One emerging area is in the treatment of neurodegenerative diseases such as Alzheimer's disease. mdpi.com
Computational Chemistry and Advanced Cheminformatics in Research on 4 Chloro 1h Benzo D 1 2 3 Triazol 5 Ol
Quantum Mechanical Studies for Electronic Structure Analysis
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of molecules. nih.gov These studies provide critical information about molecular geometry, orbital energies, and reactivity, which are essential for understanding a compound's intrinsic properties. For heterocyclic compounds like triazole derivatives, DFT calculations are employed to assess global and local reactivity indices, which help rationalize reaction pathways and molecular stability. nih.gov
Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. Theoretical calculations on related benzotriazole (B28993) derivatives have been performed to elucidate their electronic properties and correlate them with observed spectroscopic data. dntb.gov.ua
| Local Reactivity Descriptors | Includes Fukui functions, which identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. These simulations provide detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex. nih.gov For derivatives of 1,2,4-triazole (B32235), MD simulations have been used to confirm the stability of docked poses within the active sites of target proteins. nih.govresearchgate.net
The stability of the complex is often assessed by analyzing trajectories for parameters such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg) over the simulation period. nih.govnih.gov An RMSD value that remains low and stable (e.g., below 2.5 Å) over time suggests minimal conformational changes and a stable binding mode. nih.gov RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein upon ligand binding, while Rg indicates the compactness of the protein-ligand complex. nih.govnih.gov
Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Implication of Stability |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | A low, stable plateau in the RMSD value over time. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average positions. | Low fluctuation values for residues in the binding site indicate stable interactions. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value indicates that the protein-ligand complex maintains a compact and stable structure. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonding patterns signify stable and specific interactions. |
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely used to predict the interaction between a ligand and its protein target, providing insights into binding affinity and mode of action. ekb.eg
In a study involving a quinoline-based derivative of 1H-benzo[d] mdpi.comdoaj.orgekb.egtriazol-1-ol, molecular docking was used to investigate its potential as an acetylcholinesterase (AChE) inhibitor. mdpi.comresearchgate.net The docking results showed that the compound fits well into the binding pocket of AChE, with a calculated binding energy of -12.1 kcal/mol, comparable to the known inhibitor donepezil (-12.2 kcal/mol). researchgate.net The analysis of the docked pose revealed specific interactions, including hydrogen bonds formed by the hydroxyl group of the benzotriazole moiety with the His447 residue and π-π stacking interactions between the benzotriazole ring and the Trp86 residue. mdpi.com These interactions are crucial for the stable binding and inhibitory activity of the compound.
Table 3: Predicted Interactions of a Benzotriazole Derivative with Acetylcholinesterase (AChE)
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| His447 | Hydrogen Bond | 2.24 |
| Trp86 | π-π Stacking | 3.87 - 4.62 |
| Tyr124 | Hydrogen Bond | 1.96, 2.51 |
| Tyr341 | π-π Stacking | 4.85 |
Data derived from a study on 4-(4-(((1H-benzo[d] mdpi.comdoaj.orgekb.egtriazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The goal of 3D-QSAR studies is to identify the key structural features (steric, electrostatic, and hydrophobic) that influence the activity of the compounds. nih.gov
For various series of triazole derivatives, 3D-QSAR models have been developed to understand the requirements for their anticancer or other biological activities. nih.govresearchgate.net These models are built using a training set of molecules with known activities and then validated using a test set. nih.gov A statistically significant QSAR model, characterized by high correlation coefficients (r²) and predictive ability (q² and pred_r²), can be used to predict the activity of new, unsynthesized compounds. nih.gov The graphical outputs of these models, such as contour maps, highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity, thus guiding lead optimization. nih.gov
Table 4: Statistical Parameters for a Valid QSAR Model
| Parameter | Symbol | Acceptable Value | Description |
|---|---|---|---|
| Correlation Coefficient | r² | > 0.6 | Indicates the goodness of fit of the model for the training set data. |
| Cross-validated Correlation Coefficient | q² | > 0.5 | Measures the internal predictive ability of the model (leave-one-out cross-validation). |
| Predictive Correlation Coefficient | pred_r² | > 0.5 | Measures the predictive ability of the model for an external test set. |
In Silico ADMET Prediction and Drug-Likeness Assessment
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. In silico ADMET prediction tools allow for the early assessment of these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. ekb.egresearchgate.net
Computational tools are used to predict various physicochemical properties and assess drug-likeness based on established rules, such as Lipinski's Rule of Five. researchgate.net For instance, studies on quinoline-benzotriazole hybrids and other triazole-based compounds have involved the prediction of their pharmacokinetic properties to evaluate their potential as orally bioavailable drugs. doaj.orgekb.egresearchgate.net These predictions include parameters like oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 enzymes. ekb.eg
Table 5: Example of Predicted In Silico ADMET Properties for a Drug Candidate
| Property | Predicted Value/Status | Importance |
|---|---|---|
| Lipinski's Rule of Five | 0 Violations | Indicates good potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Predicts efficient absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Determines if the compound can enter the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions. |
| Human Oral Bioavailability | High/Medium/Low | Estimates the fraction of an orally administered dose that reaches systemic circulation. |
| Ames Toxicity | Non-mutagenic | Predicts the mutagenic potential of the compound. |
Virtual Screening and Lead Optimization Strategies
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening. Ligand-based virtual screening, for example, uses a known active molecule's structure to find other compounds in a database with similar features. nih.gov
Once initial "hits" are identified through virtual screening, lead optimization strategies are employed. This involves making iterative modifications to the hit structure to improve its potency, selectivity, and ADMET properties. The insights gained from molecular docking (key interactions), QSAR (favorable structural features), and MD simulations (binding stability) are all integrated into the optimization process. For example, if docking reveals a specific hydrogen bond is critical for activity, medicinal chemists can design analogs that enhance this interaction. Similarly, QSAR models can guide modifications to improve activity by adding or removing functional groups in specific regions of the molecule. rsc.org
Non Biological Applications and Material Science Perspectives of Benzo D 1 2 3 Triazole Derivatives
Role in Corrosion Inhibition and Surface Chemistry
Benzotriazole (B28993) and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys. The mechanism of inhibition is generally attributed to the formation of a protective film on the metal surface. This film, composed of a complex between the metal and the benzotriazole molecule, acts as a barrier to corrosive agents.
The presence of the triazole ring, with its nitrogen atoms containing lone pair electrons, is crucial for the coordination with metal ions or adsorption onto the metal surface. For substituted benzotriazoles, the nature and position of the substituents on the benzene (B151609) ring can significantly influence their inhibition efficiency. In the case of 4-chloro-1H-benzo[d] lupinepublishers.comthieme-connect.commdpi.comtriazol-5-ol, the chloro and hydroxyl groups are expected to modulate the electronic properties of the benzotriazole ring system and thus its interaction with metal surfaces. The hydroxyl group can enhance the adsorption process through hydrogen bonding and by acting as an additional coordination site. The electron-withdrawing nature of the chlorine atom can also influence the electron density of the aromatic ring, potentially affecting the strength of the protective layer.
Research on closely related compounds, such as 5-chlorobenzotriazole, has demonstrated effective corrosion inhibition for copper in acidic rain solutions. nih.gov Studies have shown that these types of compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.govlew.ro The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.gov
Table 1: Corrosion Inhibition Data for Related Benzotriazole Derivatives
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 5-Chlorobenzotriazole | Copper | Acid Rain (pH 2.42) | 91.2 | nih.gov |
| 5-Chlorobenzotriazole | Carbon Steel | 0.5M H2SO4 | High | lew.ro |
While specific experimental data for 4-chloro-1H-benzo[d] lupinepublishers.comthieme-connect.commdpi.comtriazol-5-ol is not extensively available, the established principles of corrosion inhibition by benzotriazoles suggest its potential as an effective corrosion inhibitor.
Applications in Organic Materials and Optoelectronics
The benzotriazole moiety is a valuable building block in the design of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). mdpi.comrsc.org Its electron-accepting nature makes it a suitable component in donor-acceptor (D-A) type architectures, which are common in materials designed for organic electronics. frontiersin.org By pairing an electron-donating unit with an electron-accepting unit like benzotriazole, the electronic properties of the resulting material, such as its band gap and charge transport characteristics, can be tuned.
Polymers incorporating benzotriazole units have been synthesized and investigated for their electroluminescent properties. mdpi.comrsc.org These materials often exhibit fluorescence and have been used as the emissive layer in OLED devices. mdpi.commetu.edu.tr The specific substitution pattern on the benzotriazole ring can further refine the material's properties. For 4-chloro-1H-benzo[d] lupinepublishers.comthieme-connect.commdpi.comtriazol-5-ol, the chloro and hydroxyl groups would be expected to influence the polymer's solubility, morphology, and electronic energy levels. The hydroxyl group, for instance, could provide a site for further chemical modification or influence intermolecular interactions through hydrogen bonding.
While direct applications of 4-chloro-1H-benzo[d] lupinepublishers.comthieme-connect.commdpi.comtriazol-5-ol in published optoelectronic research are not prominent, the broader class of benzotriazole-containing polymers demonstrates the potential of this chemical family in the development of new organic electronic materials.
Table 2: Examples of Benzotriazole-Containing Polymers in OLEDs
| Polymer Type | Application | Emission Color | External Quantum Efficiency (%) | Reference |
|---|---|---|---|---|
| Fluorene-benzotriazole copolymer | Emissive Layer in OLED | Green | 0.07 | mdpi.com |
Utilization as Synthetic Auxiliaries and Reagents
Benzotriazole and its derivatives are highly versatile in organic synthesis, often employed as "synthetic auxiliaries." lupinepublishers.com This utility stems from the fact that the benzotriazolyl group can be easily introduced into a molecule and subsequently acts as an excellent leaving group in various transformations. lupinepublishers.comnih.gov This strategy is widely used in acylation, aroylation, and substitution reactions. lupinepublishers.com
One of the most well-known applications of benzotriazole derivatives is in peptide synthesis, with 1-hydroxybenzotriazole (HOBt) being a common additive to prevent racemization and improve coupling efficiency. wikipedia.orgluxembourg-bio.com Chlorinated derivatives of HOBt, such as 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), have also been developed and are used as coupling reagents. nih.gov These reagents activate carboxylic acids to form active esters, which then readily react with amines to form amide bonds.
Given the structural similarity, 4-chloro-1H-benzo[d] lupinepublishers.comthieme-connect.commdpi.comtriazol-5-ol could potentially function in a similar capacity. The presence of the hydroxyl group on the triazole ring (or its tautomeric equivalent on a nitrogen atom) is key to its role as a coupling additive. The chloro substituent may further enhance its reactivity or modify its properties as a leaving group.
N-acylbenzotriazoles, formed by the reaction of a carboxylic acid with a benzotriazole derivative, are stable, crystalline solids that can be used as effective acylating agents. thieme-connect.com This methodology provides a milder alternative to the use of more reactive species like acid chlorides. thieme-connect.com
Table 3: Common Benzotriazole-Based Synthetic Auxiliaries
| Compound | Abbreviation | Primary Use |
|---|---|---|
| 1-Hydroxybenzotriazole | HOBt | Peptide coupling additive |
| 1-Hydroxy-7-azabenzotriazole | HOAt | Peptide coupling additive |
| 6-Chloro-1-hydroxybenzotriazole | 6-Cl-HOBt | Peptide coupling additive |
The versatility of the benzotriazole scaffold in synthetic organic chemistry suggests that 4-chloro-1H-benzo[d] lupinepublishers.comthieme-connect.commdpi.comtriazol-5-ol holds promise as a reagent or auxiliary, although specific applications have yet to be extensively documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
